![molecular formula C25H28F3N5O6S B2674318 FAK ligand-Linker Conjugate 1 CAS No. 2307461-45-4](/img/structure/B2674318.png)
FAK ligand-Linker Conjugate 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAK ligand-Linker Conjugate 1 is a chemical compound designed to facilitate PROTAC-mediated protein degradation . This compound consists of a ligand specifically targeting FAK and a PROTAC linker module, which acts as a recruitment agent for E3 ligases including VHL, CRBN, MDM2, and IAP .
Molecular Structure Analysis
The molecular structure of FAK ligand-Linker Conjugate 1 is C25H28F3N5O6S with a molecular weight of 583.58 .
Physical And Chemical Properties Analysis
FAK ligand-Linker Conjugate 1 is a solid, white to off-white compound . It has a molecular weight of 583.58 and a formula of C25H28F3N5O6S . It is soluble in DMSO at a concentration of 100 mg/mL .
Wissenschaftliche Forschungsanwendungen
Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy
FAK ligand-Linker Conjugate 1 is a part of the Proteolysis-targeting chimeras (PROTACs) which are engineered techniques for targeted protein degradation . A bifunctional PROTAC molecule with two covalently-linked ligands recruits target protein and E3 ubiquitin ligase together to trigger proteasomal degradation of target protein by the ubiquitin-proteasome system . PROTAC has emerged as a promising approach for targeted therapy in various diseases, particularly in cancers .
Targeted Cancer Therapies
Targeted cancer therapies aim to target cancer-associated biomolecules (such as oncoproteins) and interfere with their oncogenic cellular processes in cancer tissues . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to target overexpressed or overactivated proteins in cancer .
Overcoming Drug Resistance
Traditional targeted therapies often face challenges such as limited therapeutic benefit, drug resistance, and off-target effect . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can potentially overcome these challenges by degrading the target proteins instead of merely inhibiting them .
Ubiquitin-Proteasome System (UPS)
FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to hijack the Ubiquitin-Proteasome System (UPS) to degrade proteins of interest (POI) in living cells .
Recruitment of E3 Ligases
FAK ligand-Linker Conjugate 1 incorporates a ligand for FAK, and a PROTAC linker, which recruit E3 ligases (such as VHL, CRBN, MDM2, and IAP) . This recruitment is crucial for the degradation of proteins of interest (POI) via the Ubiquitin-Proteasome System (UPS) .
Focal Adhesion Kinase (FAK) Inhibition
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase over-expressed in different solid cancers . FAK ligand-Linker Conjugate 1, as a ligand for FAK, can be used to inhibit FAK, thereby potentially preventing tumor development and metastasis formation .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHAJNGZCDBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FAK ligand-Linker Conjugate 1 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.